molecular formula C10H8BrNO3 B6617734 3-bromo-5-(prop-2-enamido)benzoic acid CAS No. 1508872-07-8

3-bromo-5-(prop-2-enamido)benzoic acid

Cat. No. B6617734
CAS RN: 1508872-07-8
M. Wt: 270.08 g/mol
InChI Key: FCEOSLQEBPBBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(prop-2-enamido)benzoic acid, also known as 3-Bromo-2-methylpropionic acid or 3-Bromo-2-methylpropanoic acid, is a brominated organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 205.03 g/mol and a melting point of 100-102 °C. This compound is a common intermediate in organic synthesis, and has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(prop-2-enamido)benzoic acid is not yet fully understood. However, it is believed to act as a catalyst in certain chemical reactions, and to promote the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a range of effects on the body, including the inhibition of certain enzymes, the inhibition of certain metabolic pathways, and the inhibition of certain cellular processes.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(prop-2-enamido)benzoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available, making it a suitable starting material for a wide range of experiments. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also a highly reactive compound and can be hazardous if mishandled.

Future Directions

The potential future directions for research related to 3-Bromo-5-(prop-2-enamido)benzoic acid include further studies on its biochemical and physiological effects, and its potential applications in the pharmaceutical, agrochemical, and polymer industries. Additionally, further research into its mechanism of action and its potential interactions with other compounds could provide valuable insight into its potential uses. Furthermore, research into the synthesis of derivatives of this compound could lead to the development of new compounds with a range of potential applications. Finally, research into the environmental fate and effects of this compound could provide valuable information on its potential risks and benefits.

Synthesis Methods

3-Bromo-5-(prop-2-enamido)benzoic acid can be synthesized by a variety of methods, including the reaction of bromine with 2-methylpropanoic acid, the reaction of bromine with 2-methylpropionic acid, and the oxidation of 2-methylpropyl bromide.

Scientific Research Applications

3-Bromo-5-(prop-2-enamido)benzoic acid is widely used in scientific research, particularly in the fields of organic synthesis and pharmaceuticals. It is often used as a starting material for the synthesis of various drugs and other compounds. It has also been used in the synthesis of a variety of agrochemicals, such as herbicides and insecticides. In addition, it has been used to synthesize polymers and other materials.

properties

IUPAC Name

3-bromo-5-(prop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h2-5H,1H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEOSLQEBPBBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.